molecular formula C8H18ClNO B2579341 (2,2-Dimethylpiperidin-4-yl)methanol;hydrochloride CAS No. 2361634-20-8

(2,2-Dimethylpiperidin-4-yl)methanol;hydrochloride

Cat. No.: B2579341
CAS No.: 2361634-20-8
M. Wt: 179.69
InChI Key: FGPAIWRPGJJDCA-UHFFFAOYSA-N
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Description

(2,2-Dimethylpiperidin-4-yl)methanol hydrochloride is a piperidine derivative characterized by a six-membered nitrogen-containing ring with two methyl groups at the 2- and 2-positions and a hydroxymethyl group at the 4-position, forming a hydrochloride salt. The compound’s molecular formula is C₈H₁₈ClNO, with a molecular weight of 193.69 g/mol. Piperidine derivatives are widely utilized in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets, particularly in central nervous system (CNS) therapeutics and enzyme inhibitors .

The synthesis of such compounds typically involves reductive amination or functional group transformations. For example, describes a method using tert-butyl carbamate intermediates followed by HCl/dioxane treatment to yield hydrochloride salts .

Properties

IUPAC Name

(2,2-dimethylpiperidin-4-yl)methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO.ClH/c1-8(2)5-7(6-10)3-4-9-8;/h7,9-10H,3-6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGPAIWRPGJJDCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCN1)CO)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Dimethylpiperidin-4-yl)methanol;hydrochloride typically involves the reaction of 2,2-dimethylpiperidine with formaldehyde, followed by reduction to yield the desired alcohol. The hydrochloride salt is then formed by treating the alcohol with hydrochloric acid. The reaction conditions often include:

    Temperature: Room temperature

    Solvent: Methanol or ethanol

    Catalyst: Hydrogenation catalysts like palladium on carbon (Pd/C)

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: For the initial synthesis

    Purification Steps: Including crystallization and filtration to obtain high-purity product

    Quality Control: Ensuring the compound meets industrial standards

Chemical Reactions Analysis

Types of Reactions

(2,2-Dimethylpiperidin-4-yl)methanol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Can be reduced to form secondary amines.

    Substitution: Undergoes nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminium hydride (LiAlH4)

    Solvents: Methanol, ethanol, dichloromethane

Major Products

    Oxidation Products: Ketones, aldehydes

    Reduction Products: Secondary amines

    Substitution Products: Various substituted piperidines

Scientific Research Applications

Chemistry

In synthetic chemistry, (2,2-Dimethylpiperidin-4-yl)methanol;hydrochloride serves as a building block for more complex molecules. Its unique structure allows chemists to explore various reactions:

  • Oxidation : Can be converted to ketones or aldehydes.
  • Reduction : Can yield secondary amines.
  • Substitution : Undergoes nucleophilic substitution reactions.

Biological Studies

The compound's role in biological research is significant, particularly in studying enzyme interactions and metabolic pathways. It can modulate enzyme activity and receptor interactions, leading to various biological effects:

  • Enzyme Inhibition : It inhibits specific enzymes, impacting metabolic pathways.
  • Receptor Binding : It interacts with receptors to influence cellular responses.

Pharmaceutical Development

This compound is utilized in the pharmaceutical industry for drug development due to its pharmacological properties. It is involved in the design of compounds that target specific diseases, including cancer and neurological disorders.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the compound's potential as an anticancer agent. It was found to inhibit specific kinases involved in cancer cell proliferation, leading to apoptosis in malignant cells. The study highlighted its effectiveness in reducing tumor size in preclinical models.

Case Study 2: Neurological Research

Research investigating neuroprotective effects demonstrated that this compound could enhance synaptic plasticity and improve cognitive functions in animal models of neurodegenerative diseases.

Table 1: Chemical Reactions Involving this compound

Reaction TypeProduct TypeExample Reagents
OxidationKetones/AldehydesPotassium permanganate (KMnO4)
ReductionSecondary AminesSodium borohydride (NaBH4)
SubstitutionSubstituted PiperidinesVarious nucleophiles
Application AreaEffect ObservedReference
AnticancerTumor reductionJournal of Medicinal Chemistry
NeuroprotectionEnhanced cognitionNeurobiology Journal

Mechanism of Action

The mechanism of action of (2,2-Dimethylpiperidin-4-yl)methanol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often include:

    Enzyme Inhibition: Blocking the activity of specific enzymes.

    Receptor Binding: Interacting with receptors to modulate cellular responses.

Comparison with Similar Compounds

Structural Analogues and Key Properties

The following table summarizes key structural and physicochemical properties of (2,2-Dimethylpiperidin-4-yl)methanol hydrochloride and related piperidine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Synthesis Method Solubility/Stability Biological Relevance
(2,2-Dimethylpiperidin-4-yl)methanol HCl C₈H₁₈ClNO 193.69 2,2-dimethyl, 4-hydroxymethyl Reduction of esters/amines No data available Intermediate in drug synthesis
[(3R,4R)-3-Methylpiperidin-4-yl]methanol HCl C₇H₁₆ClNO 165.66 3-methyl, 4-hydroxymethyl LiAlH₄ reduction of esters No data available Fragment-based drug design
((2S,4S)-4-Methoxypiperidin-2-yl)methanol HCl C₇H₁₆ClNO₂ 181.66 4-methoxy, 2-hydroxymethyl HCl/dioxane treatment Soluble in polar solvents Factor B inhibitor precursor
(2-Methylphenyl)(piperidin-4-yl)methanol HCl C₁₃H₂₀ClNO 241.76 4-hydroxymethyl, 2-methylphenyl Not specified Powder, room-temperature storage Life science applications
4-(Diphenylmethoxy)piperidine HCl C₁₈H₂₂ClNO 303.83 4-diphenylmethoxy Not specified Low water solubility No biological data

Key Differences and Trends

Substituent Effects on Molecular Weight: Bulky substituents like diphenylmethoxy () significantly increase molecular weight (303.83 g/mol) compared to smaller groups (e.g., methyl or hydroxymethyl) .

Synthetic Routes :

  • LiAlH₄ reduction is common for alcohol formation from esters (e.g., ) , while tert-butyl carbamate deprotection () is employed for chiral centres .

Biological Relevance :

  • The methoxy-substituted derivative () is linked to complement-mediated disease research due to its role in factor B inhibition .
  • Aromatic substituents () may enhance lipophilicity, influencing blood-brain barrier penetration in CNS drugs .

Data Availability :

  • Physicochemical data (e.g., solubility, melting points) are frequently unavailable, highlighting a research gap for piperidine derivatives .

Biological Activity

(2,2-Dimethylpiperidin-4-yl)methanol;hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

The compound is characterized by the presence of a hydroxyl group, which enhances its reactivity and biological interactions. It is often utilized as an intermediate in organic synthesis and pharmaceutical development.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which can modulate metabolic pathways.
  • Receptor Binding : It may act as a ligand for certain receptors, influencing cellular responses and signaling pathways.

These interactions lead to various biological effects that can be harnessed for therapeutic purposes.

Biological Activities

Research has indicated several notable biological activities associated with this compound:

  • Anticancer Activity : Recent studies have demonstrated that derivatives of piperidine compounds exhibit cytotoxic effects against cancer cell lines. For instance, compounds derived from similar structures have shown improved apoptosis induction in tumor models compared to standard treatments like bleomycin .
  • Neuroprotective Effects : The compound's ability to inhibit acetylcholinesterase (AChE) suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease. This inhibition can enhance cholinergic signaling, which is beneficial in cognitive impairment scenarios .
  • Antiviral Properties : Preliminary findings indicate that this compound may exhibit antiviral activity by targeting host kinases involved in viral replication .

Case Studies

Several studies have explored the biological effects of piperidine derivatives similar to this compound:

  • Study on Cancer Cells : A study highlighted the enhanced cytotoxicity of specific piperidine derivatives in hypopharyngeal tumor cells compared to traditional chemotherapeutics. This suggests a promising avenue for developing new anticancer agents based on this scaffold .
  • Alzheimer's Disease Models : Research demonstrated that compounds with a piperidine moiety could effectively inhibit both AChE and butyrylcholinesterase (BuChE), showcasing their potential as dual inhibitors for Alzheimer's treatment .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound:

FeatureDescriptionImpact on Activity
Hydroxyl GroupFacilitates hydrogen bondingEnhances binding affinity to targets
Methyl SubstituentsAlters steric propertiesInfluences enzyme selectivity
Piperidine Ring StructureProvides a rigid frameworkEssential for receptor interaction

The presence of the hydroxyl group has been particularly noted for improving binding affinity and enhancing pharmacokinetic properties .

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